Ethyl 5-(hydroxymethyl)furan-2-carboxylate

Vue d'ensemble

Description

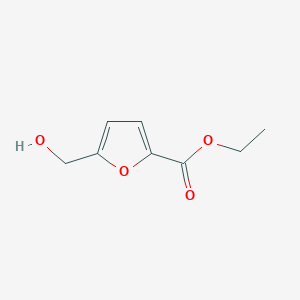

Ethyl 5-(hydroxymethyl)furan-2-carboxylate is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 2-position and a hydroxymethyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-(hydroxymethyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the oxidation of 5-hydroxymethylfurfural (HMF) to 5-(hydroxymethyl)furan-2-carboxylic acid, followed by esterification with ethanol. This two-step process can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) at the 5-position undergoes selective oxidation to form aldehydes or carboxylic acids.

-

Reagents/Conditions :

-

Catalytic oxidation using Au nanoparticles supported on γ-Al₂O₃ under aerobic conditions yields ethyl 5-formylfuran-2-carboxylate (FFCE) as an intermediate .

-

Strong oxidizing agents (e.g., KMnO₄ in acidic media) further oxidize the formyl group to a carboxylic acid, forming ethyl 5-carboxyfuran-2-carboxylate .

-

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions, enabling the synthesis of derivatives.

-

Halogenation : Treatment with SOCl₂ converts the -CH₂OH group to -CH₂Cl, forming ethyl 5-(chloromethyl)furan-2-carboxylate , a precursor for further functionalization .

-

Amination : Reaction with amines (e.g., 2-(1H-indol-3-yl)ethylamine) in the presence of a base produces ethyl 5-(aminomethyl)furan-2-carboxylate , a compound with demonstrated cytotoxicity against cancer cell lines .

Example Reaction :

Esterification and Transesterification

The ethyl ester group can undergo hydrolysis or transesterification under acidic/basic conditions:

-

Hydrolysis : Reaction with aqueous NaOH yields 5-(hydroxymethyl)furan-2-carboxylic acid .

-

Transesterification : Methanol in the presence of H₂SO₄ replaces the ethyl group with methyl, forming methyl 5-(hydroxymethyl)furan-2-carboxylate .

| Reaction Type | Conditions | Product | Conversion Rate | Reference |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, 60°C, 4h | 5-(Hydroxymethyl)furan-2-carboxylic acid | >90% | |

| Transesterification | MeOH, H₂SO₄, reflux | Mthis compound | ~60% |

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents like LiAlH₄:

This reaction is critical for synthesizing polyols used in biodegradable polymers .

Diels-Alder Reactivity

The furan ring acts as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions. For example, EHFC reacts with dienophiles like 2,3-dihydrofuran to form bicyclic adducts, though isolation of these products remains challenging .

Biological Activity

Derivatives of EHFC exhibit notable bioactivity:

-

Antimicrobial : Ethyl 5-(chloromethyl)furan-2-carboxylate shows MIC values of 1.00 µg/mL against Staphylococcus aureus .

-

Anticancer : Amine derivatives demonstrate IC₅₀ values of 12–15 µM against HeLa and HepG2 cell lines .

Key Research Findings

-

Au/γ-Al₂O₃ catalysts enable selective oxidation of EHFC under mild conditions, avoiding over-oxidation to CO₂ .

-

Substitution reactions with indole-based amines enhance cytotoxicity, suggesting potential in anticancer drug design .

-

Transesterification kinetics are highly solvent-dependent, with polar aprotic solvents (e.g., DMF) improving yields .

Applications De Recherche Scientifique

Chemistry

Ethyl 5-(hydroxymethyl)furan-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex organic molecules, particularly in reactions such as Diels-Alder cycloadditions, where it acts as a diene precursor .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Diels-Alder | Used as a diene in cycloaddition reactions | Diels-Alder adducts |

| Oxidation | Hydroxymethyl group can be oxidized to carboxylic acid | Ethyl 5-formylfuran-2-carboxylate |

| Reduction | Ester group can be reduced to an alcohol | Ethyl 5-(hydroxymethyl)furan-2-methanol |

| Substitution | Hydroxymethyl group can undergo nucleophilic substitution | Various substituted derivatives |

Biology

The compound has potential applications in biological research, particularly in studying biochemical pathways involving furan derivatives. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Case Study: Drug Discovery Potential

Recent studies have indicated that derivatives of this compound may interact with specific enzymes or receptors, influencing metabolic pathways. This interaction could lead to the development of new pharmaceuticals targeting various diseases .

Medicine

Due to its structural similarity to bioactive molecules, this compound is being investigated for its therapeutic potential. Research is ongoing to explore its efficacy as a drug candidate for conditions such as cancer and metabolic disorders .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Oncology | Investigated for anti-cancer properties |

| Metabolic Disorders | Potential role in regulating metabolic pathways |

| Antimicrobial | Studies suggest possible antimicrobial activity |

Industry

In industrial applications, this compound is being explored for its use in producing polymers and resins. Its chemical properties make it suitable for incorporation into materials designed for specific characteristics, such as improved strength or thermal stability .

Case Study: Polymer Production

Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties, making them suitable for applications in packaging and construction materials .

Mécanisme D'action

The mechanism of action of ethyl 5-(hydroxymethyl)furan-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Ethyl 5-(hydroxymethyl)furan-2-carboxylate can be compared with other furan derivatives such as:

5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of this compound. HMF is also a versatile platform chemical with applications in the production of bio-based materials.

Furan-2,5-dicarboxylic acid (FDCA): Another important furan derivative used in the production of bio-based polymers. FDCA is derived from HMF and has similar applications in materials science.

Mthis compound: A closely related compound with a methyl ester group instead of an ethyl ester group. It shares similar chemical properties and applications.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various chemical and biological contexts.

Activité Biologique

Ethyl 5-(hydroxymethyl)furan-2-carboxylate (EHFC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of EHFC, including its mechanisms of action, synthesis, and applications in drug discovery.

Chemical Structure and Properties

EHFC is a furan derivative characterized by the presence of a hydroxymethyl group and an ethyl ester functional group. Its molecular formula is . The structural features of EHFC suggest potential interactions with biological targets, making it a candidate for further research.

The biological activity of EHFC is believed to be influenced by its ability to interact with various enzymes and receptors. The hydroxymethyl and ester groups can form hydrogen bonds, which may enhance the compound's binding affinity to biological macromolecules. This interaction could potentially modulate various biochemical pathways, contributing to its therapeutic effects .

Synthesis

EHFC can be synthesized through chemoselective Fisher esterification from 5-(hydroxymethyl)furan-2-carboxylic acid. The reaction typically involves the use of ethanol as a solvent, yielding EHFC in moderate yields (approximately 60%) under optimized conditions .

Synthetic Route Overview:

- Starting Material: 5-(Hydroxymethyl)furan-2-carboxylic acid

- Reagents: Ethanol, acid catalyst

- Yield: ~60%

Anticancer Activity

Research has indicated that furan derivatives exhibit significant anticancer properties. In studies evaluating the cytotoxic effects of EHFC and its derivatives against various cancer cell lines, including HeLa and HepG2, it was found that certain derivatives demonstrated marked cytotoxicity. For instance, one derivative showed an IC50 value of 62.37 µg/mL against the HeLa cell line .

Antibacterial Activity

EHFC has also been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 250 µg/mL against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Data Summary: Biological Activity

| Activity Type | Cell Line/Bacteria | IC50/MIC (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | HeLa | 62.37 | Significant cytotoxicity |

| Anticancer | HepG2 | Varies | Selective activity noted |

| Antibacterial | Staphylococcus aureus | 500 | Effective against Gram-positive |

| Antibacterial | Escherichia coli | 250 | Effective against Gram-negative |

Case Studies

- Cytotoxicity Against Cancer Cells : A study conducted on various furan derivatives demonstrated that modifications to the furan ring significantly enhanced anticancer activity. The presence of specific substituents correlated with increased potency against HeLa cells.

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of EHFC derivatives showed promising results, particularly in inhibiting pathogenic bacteria like Bacillus cereus and Bacillus subtilis, highlighting the compound's potential for therapeutic applications in infectious diseases.

Propriétés

IUPAC Name |

ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBVKBSYQAXCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501950 | |

| Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76448-73-2 | |

| Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.